5-amino-2-chloro-N-(2-methyl-1,3-thiazol-5-yl)benzamide
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Overview
Description
5-amino-2-chloro-N-(2-methyl-1,3-thiazol-5-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-chloro-N-(2-methyl-1,3-thiazol-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-chlorobenzamide and 2-methyl-1,3-thiazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like dimethylformamide (DMF).
Procedure: The 2-amino-5-chlorobenzamide is reacted with 2-methyl-1,3-thiazole under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-amino-2-chloro-N-(2-methyl-1,3-thiazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 5-amino-2-chloro-N-(2-methyl-1,3-thiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chlorobenzamide: A precursor in the synthesis of the target compound.
2-methyl-1,3-thiazole: Another precursor used in the synthesis.
Sulfathiazole: A thiazole derivative with antimicrobial properties.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
5-amino-2-chloro-N-(2-methyl-1,3-thiazol-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C11H10ClN3OS |
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Molecular Weight |
267.74 g/mol |
IUPAC Name |
5-amino-2-chloro-N-(2-methyl-1,3-thiazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10ClN3OS/c1-6-14-5-10(17-6)15-11(16)8-4-7(13)2-3-9(8)12/h2-5H,13H2,1H3,(H,15,16) |
InChI Key |
HHFZGZSXTLABNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)NC(=O)C2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
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